Cas no 54582-59-1 (Phenol, 2-chloro-4-phenoxy-)

Phenol, 2-chloro-4-phenoxy- structure
Phenol, 2-chloro-4-phenoxy- structure
Product Name:Phenol, 2-chloro-4-phenoxy-
CAS No:54582-59-1
MF:C12H9ClO2
MW:220.65166258812
MDL:MFCD27925180
CID:4031488
PubChem ID:10727680
Update Time:2025-07-21

Phenol, 2-chloro-4-phenoxy- Chemical and Physical Properties

Names and Identifiers

    • Phenol, 2-chloro-4-phenoxy-
    • 2-chloro-4-phenoxyPhenol
    • Ethane,1-bromo-2-(3-methoxyethoxy)-
    • 54582-59-1
    • CS-0192929
    • E93163
    • MFCD27925180
    • OEHWUFIZHYKWIG-UHFFFAOYSA-N
    • SCHEMBL7083294
    • DA-05004
    • MDL: MFCD27925180
    • Inchi: 1S/C12H9ClO2/c13-11-8-10(6-7-12(11)14)15-9-4-2-1-3-5-9/h1-8,14H
    • InChI Key: OEHWUFIZHYKWIG-UHFFFAOYSA-N
    • SMILES: C1(O)=CC=C(OC2=CC=CC=C2)C=C1Cl

Computed Properties

  • Exact Mass: 220.0291072Da
  • Monoisotopic Mass: 220.0291072Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 192
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 29.5Ų

Phenol, 2-chloro-4-phenoxy- Pricemore >>

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Phenol, 2-chloro-4-phenoxy- Suppliers

Amadis Chemical Company Limited
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(CAS:54582-59-1)Phenol, 2-chloro-4-phenoxy-
Order Number:A1165082
Stock Status:in Stock
Quantity:5g/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 00:23
Price ($):1032.0/344.0
Email:sales@amadischem.com

Additional information on Phenol, 2-chloro-4-phenoxy-

Phenol, 2-chloro-4-phenoxy- (CAS No. 54582-59-1): A Key Intermediate in Modern Pharmaceutical Synthesis

Compound Phenol, 2-chloro-4-phenoxy-, identified by its unique Chemical Abstracts Service Number (CAS No. 54582-59-1), is a significant intermediate in the realm of pharmaceutical synthesis. This compound, characterized by its chloro and phenoxy substituents, has garnered considerable attention in recent years due to its versatile applications in the development of novel therapeutic agents.

The structural motif of Phenol, 2-chloro-4-phenoxy- makes it a valuable building block for synthesizing complex molecules. The presence of both chloro and phenoxy groups provides multiple sites for functionalization, enabling chemists to tailor the compound for specific pharmacological targets. This flexibility has made it a staple in the arsenal of medicinal chemists working on drug discovery and development.

In recent years, the pharmaceutical industry has seen a surge in the demand for selective and potent therapeutic agents. Among these, kinase inhibitors have emerged as a major focus area due to their efficacy in treating various diseases, including cancer and inflammatory disorders. Phenol, 2-chloro-4-phenoxy- plays a crucial role in this context as it serves as a precursor for synthesizing kinase inhibitors. These inhibitors target specific enzymes involved in disease pathways, offering precise therapeutic intervention.

One of the most notable applications of Phenol, 2-chloro-4-phenoxy- is in the synthesis of tyrosine kinase inhibitors (TKIs). TKIs are particularly important in oncology, where they have shown promise in treating various types of cancer by inhibiting the abnormal growth signaling pathways. Recent studies have highlighted the use of derivatives of Phenol, 2-chloro-4-phenoxy- in developing next-generation TKIs with improved selectivity and reduced side effects.

The synthesis of Phenol, 2-chloro-4-phenoxy- typically involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed hydrogenations, have been employed to enhance the efficiency of these processes. These techniques not only improve the overall yield but also minimize waste generation, aligning with the principles of green chemistry.

The pharmaceutical industry is increasingly adopting sustainable practices to reduce environmental impact. The use of Phenol, 2-chloro-4-phenoxy- as an intermediate exemplifies this trend. Researchers are exploring innovative synthetic routes that utilize renewable feedstocks and energy-efficient processes. For instance, biocatalytic methods have been investigated as an alternative to traditional chemical synthesis, offering a more eco-friendly approach to producing this key intermediate.

In addition to its role in kinase inhibitor synthesis, Phenol, 2-chloro-4-phenoxy- has found applications in other therapeutic areas. It serves as a precursor for developing antiviral and antibacterial agents. The structural features of this compound allow for the creation of molecules that can interact with viral enzymes or bacterial cell walls, thereby inhibiting their growth and replication.

The development of antiviral drugs has become particularly critical in light of recent global health challenges. Researchers are leveraging derivatives of Phenol, 2-chloro-4-phenoxy- to design novel antiviral agents that target specific viral proteases or polymerases. These agents have shown promise in preclinical studies and are being evaluated for their potential use against emerging viral strains.

Beyond pharmaceutical applications, Phenol, 2-chloro-4-phenoxy- also finds utility in agrochemicals and specialty chemicals. Its structural versatility allows for the synthesis of compounds with various biological activities, making it a valuable resource for developing new pesticides and herbicides. These applications highlight the broad industrial significance of this compound.

The future prospects for Phenol, 2-chloro-4-phenoxy- are promising, with ongoing research aimed at expanding its applications further. Advances in computational chemistry and artificial intelligence are expected to play a significant role in discovering new derivatives and optimizing synthetic routes. These technologies will enable researchers to design more effective and efficient strategies for utilizing this intermediate in drug discovery and other industrial processes.

In conclusion, Phenol, 2-chloro-4-phenoxy-, CAS No. 54582-59-1, is a multifaceted compound with diverse applications in pharmaceuticals, agrochemicals, and specialty chemicals. Its structural features make it an invaluable intermediate for synthesizing complex molecules with significant therapeutic potential. As research continues to evolve, the role of this compound is expected to expand further, driving innovation across multiple industries.

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Amadis Chemical Company Limited
(CAS:54582-59-1)Phenol, 2-chloro-4-phenoxy-
A1165082
Purity:99%/99%
Quantity:5g/1g
Price ($):1032.0/344.0
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